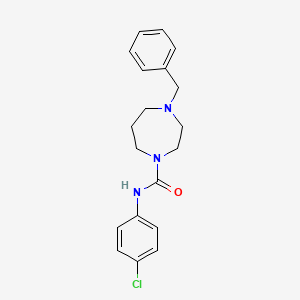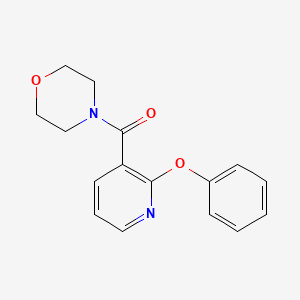![molecular formula C16H14FN3O B7481136 N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, also known as FN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurology, and infectious diseases. In cancer research, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have antimicrobial activity against a number of bacterial and fungal pathogens.
Wirkmechanismus
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide involves its binding to tubulin, a protein involved in the formation of microtubules. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and the induction of apoptosis in cancer cells. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the aggregation of beta-amyloid, a protein implicated in the pathogenesis of Alzheimer's disease, leading to improved cognitive function. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to disrupt the cell wall of bacterial and fungal pathogens, leading to their death.
Biochemical and physiological effects:
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid aggregation in neurology, and the disruption of cell walls in bacterial and fungal pathogens. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has several advantages for lab experiments, including its high purity levels and its ability to inhibit the growth and proliferation of cancer cells. However, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its structure for specific applications, and the exploration of its potential as a therapeutic agent in various diseases. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide may also be studied further for its potential as a tool in drug discovery and development.
Synthesemethoden
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 3-fluorobenzylamine with 5-carboxy-2-aminobenzimidazole, followed by N-methylation of the resulting intermediate. Another method involves the reaction of 3-fluorobenzaldehyde with 5-carboxy-2-aminobenzimidazole, followed by reduction of the resulting intermediate with sodium borohydride. These methods have been optimized to produce high yields of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide with purity levels suitable for scientific research applications.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(9-11-3-2-4-13(17)7-11)16(21)12-5-6-14-15(8-12)19-10-18-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFNQXZQVDQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

![2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]-N-(1-propylbenzimidazol-2-yl)acetamide](/img/structure/B7481124.png)


